molecular formula C16H14N2O3S B3015349 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide CAS No. 921900-44-9

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide

Cat. No.: B3015349
CAS No.: 921900-44-9
M. Wt: 314.36
InChI Key: KSMFDJRONTZOKA-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide typically involves the formation of the benzo[d][1,3]dioxole and thiophene rings followed by their coupling. One common method involves the Claisen–Schmidt condensation, which is used to form the chalcone backbone . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, while the cyano and thiophene groups can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is unique due to its combination of the benzo[d][1,3]dioxole and thiophene rings, along with the cyano group. This unique structure imparts specific electronic and steric properties that can be leveraged in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-10(2)22-16(12(9)7-17)18-15(19)6-11-3-4-13-14(5-11)21-8-20-13/h3-5H,6,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMFDJRONTZOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CC2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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